Dual Bromine Handles Enable Sequential Cross-Coupling: Structural Differentiation from Mono-Bromo and Non-Halogenated Analogs
The target compound possesses two aryl C–Br bonds at the thiophene 2- and 5-positions, enabling sequential or orthogonal palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). The primary sulfonamide analog 2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7) shares this dual-bromine feature but lacks N-tert-butyl protection. The non-brominated analog N-tert-butylthiophene-3-sulfonamide (CAS 59337-99-4) contains zero bromine atoms, precluding direct cross-coupling without prior halogenation. In a closely related monobromo system, 5-bromo-N-alkylthiophene-2-sulfonamides achieved Suzuki-Miyaura coupling yields of 56–72% across seven aryl boronic acid substrates [1], establishing a performance benchmark for bromothiophene sulfonamide cross-coupling that the target compound, with its dual bromine sites, can undergo twice per molecule for iterative diversification.
| Evidence Dimension | Number of aryl C–Br cross-coupling handles per molecule |
|---|---|
| Target Compound Data | 2 C–Br bonds (positions 2 and 5) |
| Comparator Or Baseline | N-tert-Butylthiophene-3-sulfonamide (CAS 59337-99-4): 0 C–Br bonds; 5-Bromo-N-alkylthiophene-2-sulfonamide: 1 C–Br bond with Suzuki yields 56–72% |
| Quantified Difference | Target: 2 coupling sites (potential for sequential diversification). Mono-bromo comparator: 1 site (single diversification). Non-halogenated comparator: 0 sites (no direct coupling possible). |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling; aryl boronic acids; reference data from Noreen et al. 2024 for monobromo thiophene-2-sulfonamide system [1] |
Why This Matters
Procurement of the 2,5-dibromo compound provides two sequential diversification handles in a single building block, reducing step count in convergent synthetic routes compared with mono-bromo or non-halogenated alternatives that require additional halogenation steps.
- [1] Noreen M, et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2943-2955. doi:10.2147/IDR.S455979. (Suzuki coupling yields 56–72% for monobromo thiophene-2-sulfonamide substrates.) View Source
